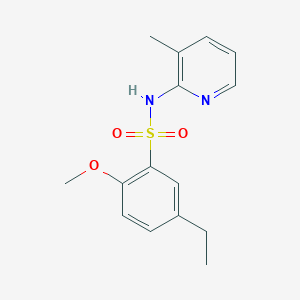
5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C16H19N2O3S. It is commonly known as EPM or EPM-1. EPM-1 is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of EPM-1 is not fully understood. However, it is known to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. EPM-1 also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
EPM-1 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also increases the levels of the neurotransmitter acetylcholine in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
EPM-1 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has been extensively studied and its pharmacological properties are well understood. However, EPM-1 also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on EPM-1. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosing and administration methods for EPM-1 in these applications. Another area of interest is the development of new derivatives of EPM-1 with improved pharmacological properties. Finally, studies are needed to investigate the long-term safety and efficacy of EPM-1 in humans.
Synthesemethoden
EPM-1 can be synthesized using a multi-step process. The first step involves the condensation of 2-methoxy-5-nitrobenzenesulfonamide with 3-methyl-2-pyridinecarboxaldehyde in the presence of a base such as sodium methoxide. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to give 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
EPM-1 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-ethyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-12-7-8-13(20-3)14(10-12)21(18,19)17-15-11(2)6-5-9-16-15/h5-10H,4H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXCMBPZJMTHNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)
![[(4-Pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B500480.png)

![1-[3-methyl-4-(pentyloxy)benzenesulfonyl]-1H-imidazole](/img/structure/B500482.png)


![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)



